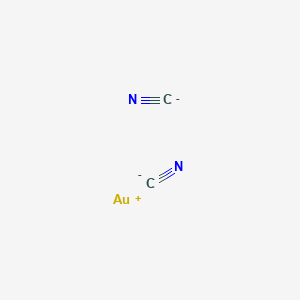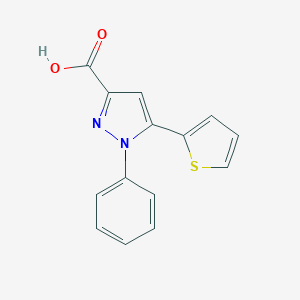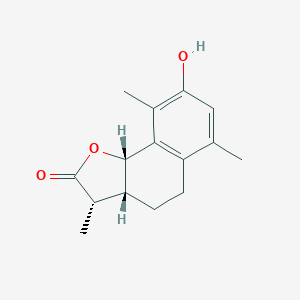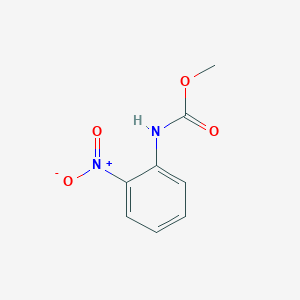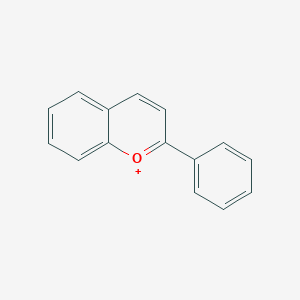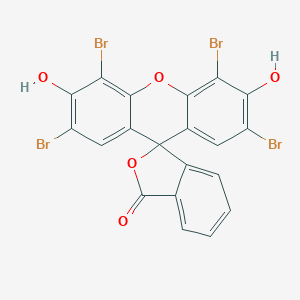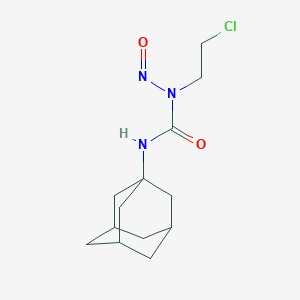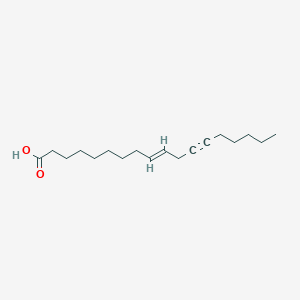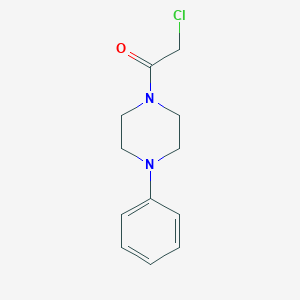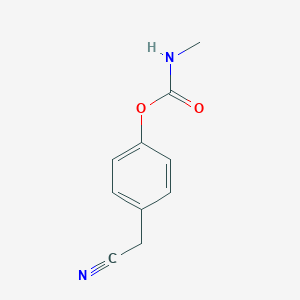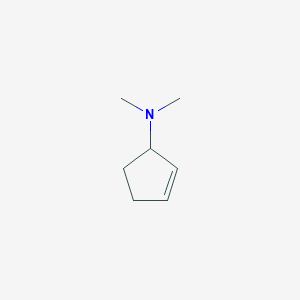
N,N-dimethylcyclopent-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylcyclopent-2-en-1-amine, also known as DMCPA, is a cyclic amine that has been used in scientific research for its potential therapeutic properties. DMCPA has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In
Wirkmechanismus
The mechanism of action of N,N-dimethylcyclopent-2-en-1-amine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of inflammatory mediators. N,N-dimethylcyclopent-2-en-1-amine has been shown to increase the release of dopamine and reduce the release of glutamate in the brain, which may contribute to its neuroprotective effects. Additionally, N,N-dimethylcyclopent-2-en-1-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemische Und Physiologische Effekte
N,N-dimethylcyclopent-2-en-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N,N-dimethylcyclopent-2-en-1-amine has also been shown to protect against neurodegeneration in animal models of Parkinson's disease. Additionally, N,N-dimethylcyclopent-2-en-1-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethylcyclopent-2-en-1-amine has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high yields. Additionally, it has a low toxicity profile and is well tolerated in animal models. However, N,N-dimethylcyclopent-2-en-1-amine has some limitations for use in lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethylcyclopent-2-en-1-amine. One area of research could focus on the development of more water-soluble derivatives of N,N-dimethylcyclopent-2-en-1-amine, which would make it easier to administer in experiments. Another area of research could focus on the optimization of the synthesis method, to improve the yield and purity of the product. Additionally, further research could be done to elucidate the mechanism of action of N,N-dimethylcyclopent-2-en-1-amine, which would help to better understand its therapeutic potential. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N,N-dimethylcyclopent-2-en-1-amine in humans.
Synthesemethoden
The synthesis of N,N-dimethylcyclopent-2-en-1-amine involves the reaction of cyclopentadiene with dimethylamine in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
N,N-dimethylcyclopent-2-en-1-amine has been used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N,N-dimethylcyclopent-2-en-1-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. Additionally, N,N-dimethylcyclopent-2-en-1-amine has been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
13044-51-4 |
|---|---|
Produktname |
N,N-dimethylcyclopent-2-en-1-amine |
Molekularformel |
C7H13N |
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
N,N-dimethylcyclopent-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-8(2)7-5-3-4-6-7/h3,5,7H,4,6H2,1-2H3 |
InChI-Schlüssel |
DDWGOYIQAOAERW-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC=C1 |
Kanonische SMILES |
CN(C)C1CCC=C1 |
Synonyme |
2-Cyclopenten-1-amine,N,N-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



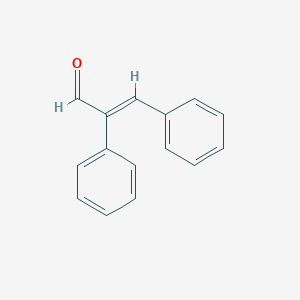
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)

